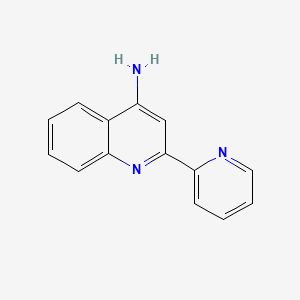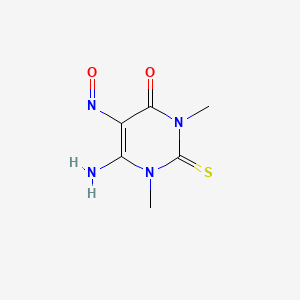
6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a complex organic compound belonging to the pyrimidinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with thiourea derivatives under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The amino and thioxo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
科学研究应用
Chemistry
In chemistry, 6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its structural features could enable it to act as an enzyme inhibitor or a ligand for specific receptors.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and agrochemicals. Its reactivity and stability make it suitable for various applications.
作用机制
The mechanism of action of 6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone involves its interaction with specific molecular targets. The amino and nitroso groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The thioxo group may also play a role in binding to metal ions or other cofactors.
相似化合物的比较
Similar Compounds
6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone: shares similarities with other pyrimidinone derivatives, such as:
Uniqueness
The presence of both amino and nitroso groups in this compound distinguishes it from other similar compounds
属性
CAS 编号 |
6501-95-7 |
|---|---|
分子式 |
C6H8N4O2S |
分子量 |
200.22 g/mol |
IUPAC 名称 |
6-amino-1,3-dimethyl-5-nitroso-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C6H8N4O2S/c1-9-4(7)3(8-12)5(11)10(2)6(9)13/h7H2,1-2H3 |
InChI 键 |
ZNIGBVHXVZODGC-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C(=O)N(C1=S)C)N=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


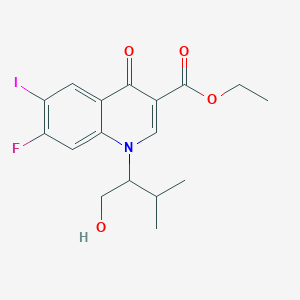
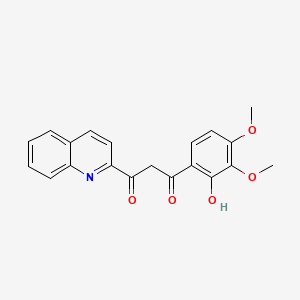
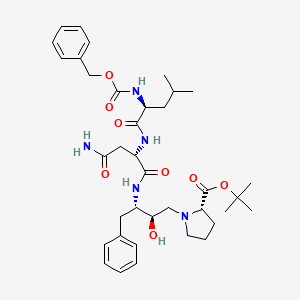

![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B12811078.png)
![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)
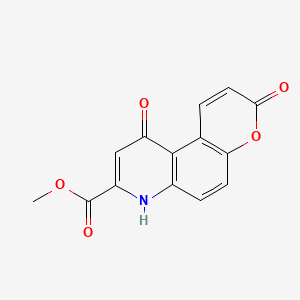

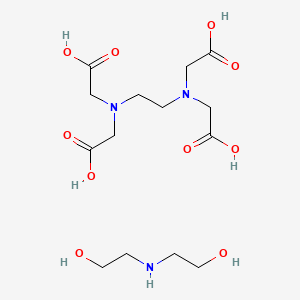

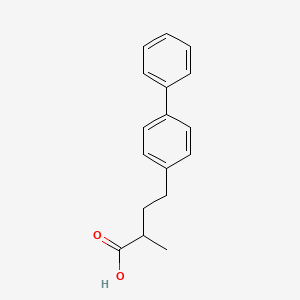
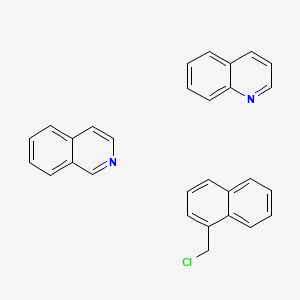
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12811130.png)
